molecular formula C18H20O4 B11037489 3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

Cat. No.: B11037489
M. Wt: 300.3 g/mol
InChI Key: GXYRDBNLTAFKPV-UHFFFAOYSA-N
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Description

3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C19H22O4 It is characterized by the presence of hydroxy and methoxy functional groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by subsequent steps to introduce the hydroxy group. Common bases used include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-oxo-1,4-bis(4-methoxyphenyl)butan-1-one.

    Reduction: Formation of 3-hydroxy-1,4-bis(4-methoxyphenyl)butan-1-ol.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

This compound can be used in the study of enzyme-catalyzed reactions involving hydroxy and methoxy groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,4-bis(4-hydroxyphenyl)butan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.

    3-Hydroxy-1,4-bis(4-methylphenyl)butan-1-one: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one is unique due to the presence of both hydroxy and methoxy groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and modifications that are not possible with similar compounds lacking these features.

This detailed overview highlights the significance of this compound in various fields and its potential for further research and application

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C18H20O4/c1-21-16-7-3-13(4-8-16)11-15(19)12-18(20)14-5-9-17(22-2)10-6-14/h3-10,15,19H,11-12H2,1-2H3

InChI Key

GXYRDBNLTAFKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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